2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group. The compound also contains a pyrazole ring and a thiophene ring, making it a molecule of interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The carboxamide group is then added through an amide formation reaction. The pyrazole and thiophene rings are introduced in subsequent steps, often involving cyclization reactions and cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)furan-3-carboxamide
- 2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
Uniqueness
Compared to similar compounds, 2,5-dimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is unique due to the specific arrangement of its functional groups and rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-14(12(2)21-11)16(20)17-5-7-19-6-3-15(18-19)13-4-8-22-10-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVSHRXHCJXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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